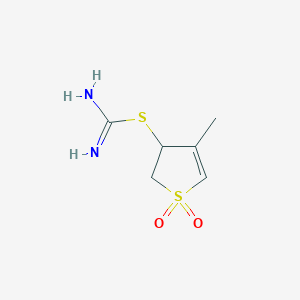
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, also known as FMBAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMBAH is a hydrazone derivative of benzaldehyde and benzothiazole, and its unique chemical structure has led to extensive research on its properties.
作用機序
The mechanism of action of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone as an anticancer agent is not fully understood. However, studies have shown that 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent. In vivo studies have shown that 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone exhibits low toxicity and is well tolerated by animals.
実験室実験の利点と制限
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone exhibits potent antiproliferative activity against cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone may exhibit off-target effects, which could complicate its use in laboratory experiments.
将来の方向性
There are several future directions for research on 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone. One potential area of study is the optimization of its anticancer activity. By understanding the mechanism of action of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, researchers may be able to develop more potent derivatives with improved therapeutic potential. Another area of study is the development of new materials based on 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone. 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has unique chemical properties that may make it useful for the synthesis of materials with novel properties. Finally, the use of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone as a reagent for the determination of metal ions could be further explored, as it may have potential applications in environmental monitoring and analytical chemistry.
In conclusion, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a synthetic compound with potential applications in various fields. Its unique chemical structure has led to extensive research on its properties, particularly its potential as an anticancer agent. While its mechanism of action is not fully understood, studies have shown that it exhibits potent antiproliferative activity against cancer cells. Future research on 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone could lead to the development of new therapeutic agents, materials with novel properties, and analytical tools for environmental monitoring and analytical chemistry.
合成法
The synthesis of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone involves the reaction of 2-fluorobenzaldehyde and 3-methyl-1,3-benzothiazol-2(3H)-hydrazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a pure product with a high yield. The synthesis of 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a relatively simple process, and it can be easily scaled up for large-scale production.
科学的研究の応用
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been studied for its potential as an anticancer agent. Studies have shown that 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In materials science, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, 2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone has been used as a reagent for the determination of various metal ions.
特性
製品名 |
2-fluorobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone |
|---|---|
分子式 |
C15H12FN3S |
分子量 |
285.3 g/mol |
IUPAC名 |
(E)-N-[(E)-(2-fluorophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C15H12FN3S/c1-19-13-8-4-5-9-14(13)20-15(19)18-17-10-11-6-2-3-7-12(11)16/h2-10H,1H3/b17-10+,18-15- |
InChIキー |
CRHQYOSNYSIABT-JWEBSOCCSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC=CC=C3F |
SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3F |
正規SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)


![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)